molecular formula C16H9ClN4S4 B2710907 N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine CAS No. 862976-49-6

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine

Numéro de catalogue: B2710907
Numéro CAS: 862976-49-6
Poids moléculaire: 420.97
Clé InChI: PAFYPVSEARSAQR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine is a complex organic compound featuring multiple thiazole rings and a chlorinated benzothiazole moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine typically involves multi-step organic reactions. One common approach is the coupling of benzo[d]thiazole derivatives with appropriate thio-substituted intermediates. The reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Heck or Suzuki coupling, under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of nitro groups yields amines .

Mécanisme D'action

The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine involves its interaction with molecular targets such as DNA and enzymes. In medicinal applications, it inhibits topoisomerase I, leading to DNA damage and apoptosis in cancer cells. The compound also interacts with metal surfaces, forming a protective layer that prevents corrosion .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine is unique due to its specific substitution pattern and the presence of multiple thiazole rings, which confer distinct electronic and steric properties. These features enhance its effectiveness in various applications, such as anticancer activity and corrosion inhibition .

Activité Biologique

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has gained attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications of this compound.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Benzothiazole Core : The initial step involves the reaction of 6-chloro-1,3-benzothiazole with thioketones or thioamides under acidic or basic conditions.
  • Methylsulfanylation : The introduction of a methylthio group can be achieved through nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained through coupling reactions that may involve coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts.

The molecular weight of this compound is approximately 420.97 g/mol with the following structural formula:

C16H9ClN4S4\text{C}_{16}\text{H}_{9}\text{ClN}_{4}\text{S}_{4}

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor properties. For instance:

  • Cell Proliferation Inhibition : The compound has shown efficacy against various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). It significantly inhibited cell proliferation at concentrations ranging from 1 to 4 μM, promoting apoptosis and causing cell cycle arrest in these cells .
  • Mechanistic Insights : The compound is believed to inhibit key signaling pathways involved in cancer progression, particularly the AKT and ERK pathways. This dual inhibition contributes to its effectiveness in reducing tumor cell survival and proliferation .

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has also been evaluated for its anti-inflammatory effects:

  • Cytokine Modulation : The compound significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. These findings suggest its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To provide a better understanding of its biological activity, a comparative analysis with related benzothiazole derivatives is presented below:

Compound NameAntitumor Activity (IC50)Anti-inflammatory ActivityMechanism of Action
This compound1–4 μMSignificant reduction in IL-6 and TNF-αInhibition of AKT and ERK pathways
Benzothiazole Derivative A2–5 μMModerateTopoisomerase I inhibition
Benzothiazole Derivative B0.5–2 μMLowCytokine receptor modulation

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives in clinical settings:

  • Study on Compound B7 : In a recent study published in Frontiers in Chemistry, compound B7 was shown to significantly inhibit tumor growth in mice models while also reducing inflammatory markers .
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of benzothiazole derivatives for treating various cancers and inflammatory diseases.

Propriétés

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4S4/c1-22-16-20-10-5-4-9-12(13(10)25-16)24-15(19-9)21-14-18-8-3-2-7(17)6-11(8)23-14/h2-6H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFYPVSEARSAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.